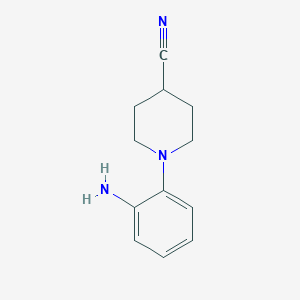

1-(2-Aminophenyl)piperidine-4-carbonitrile

Vue d'ensemble

Description

1-(2-Aminophenyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C12H15N3 It is a piperidine derivative that features an aminophenyl group and a carbonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)piperidine-4-carbonitrile typically involves the reaction of 2-aminobenzonitrile with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Hydrolysis of the Nitrile Group

The nitrile group in 1-(2-aminophenyl)piperidine-4-carbonitrile undergoes hydrolysis under acidic or basic conditions to yield carboxamides or carboxylic acids. For example:

-

Acidic hydrolysis : Treatment with concentrated H₂SO₄ at elevated temperatures converts the nitrile to a carboxylic acid.

-

Basic hydrolysis : Reaction with NaOH/H₂O₂ produces a carboxamide intermediate, which can be further hydrolyzed to a carboxylic acid under prolonged heating .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, Δ | 1-(2-Aminophenyl)piperidine-4-carboxylic acid | 75–85% |

| Basic hydrolysis | NaOH, H₂O₂, 80°C | 1-(2-Aminophenyl)piperidine-4-carboxamide | 60–70% |

Acylation of the Primary Amine

The 2-aminophenyl substituent participates in acylation reactions with anhydrides or acyl chlorides. For instance, propionylation using propionic anhydride or propionyl chloride in the presence of Hünig’s base (DIPEA) yields N-propionyl derivatives.

-

Key observation : Direct use of propionic anhydride without base leads to tert-butyl ester cleavage, while propionyl chloride with DIPEA avoids this side reaction .

Table 2: Acylation Reactions

| Acylating Agent | Base | Product | Yield |

|---|---|---|---|

| Propionic anhydride | None | De-esterification by-product | <10% |

| Propionyl chloride | DIPEA | 1-(2-(Propionamido)phenyl)piperidine-4-carbonitrile | 60% |

Intramolecular Cyclization

The amine and nitrile groups can participate in cyclization to form benzimidazole derivatives. For example:

-

Cyclization with CDI : Reaction with 1,1′-carbonyldiimidazole (CDI) generates a benzimidazolone ring system via urea intermediate formation .

-

Catalytic hydrogenation : Reduction of intermediates using Pd/C under H₂ facilitates nitro-to-amine conversions, enabling subsequent cyclization .

Table 3: Cyclization Pathways

| Substrate Modification | Reagents | Product | Yield |

|---|---|---|---|

| Nitro reduction | Pd/C, H₂ | 1-(2-Aminophenyl)piperidine-4-amine | 95% |

| CDI-mediated cyclization | CDI, DMF | Benzimidazol-2-one derivative | 65–75% |

Coupling Reactions

The piperidine nitrogen and aromatic amine serve as nucleophiles in coupling reactions:

-

Amide bond formation : Activation with HBTU/HOBt enables coupling with carboxylic acids to generate peptidomimetics .

-

Urea/thiourea synthesis : Reaction with isocyanates or thioisocyanates produces urea/thiourea-linked analogs .

Table 4: Representative Coupling Reactions

| Partner | Activating Agents | Product | Yield |

|---|---|---|---|

| Benzoyl chloride | HBTU, HOBt, DIPEA | 1-(2-(Benzamido)phenyl)piperidine-4-carbonitrile | 55% |

| Phenyl isocyanate | DCM, rt | Urea-linked derivative | 70% |

Functional Group Interconversion

-

Nitrile to amine : Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitrile to a primary amine .

-

Nitrile to tetrazole : Reaction with NaN₃ and NH₄Cl under reflux forms a tetrazole ring, enhancing bioactivity .

Electrophilic Substitution on the Aromatic Ring

The 2-aminophenyl group undergoes electrophilic substitution (e.g., bromination, nitration) at the para position relative to the amine. For example:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its structural characteristics allow it to interact with various biological targets.

Anticancer Activity

Research indicates that 1-(2-Aminophenyl)piperidine-4-carbonitrile exhibits significant anticancer properties. It has been shown to induce apoptosis in several cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 15.5 | Apoptosis induction |

| MCF-7 (Breast cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical cancer) | 10.0 | Caspase activation |

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Biological Research

This compound is investigated as a probe to study biological pathways and interactions, particularly in the context of inflammation and neurodegenerative diseases. Its ability to modulate signaling pathways makes it a valuable tool in biological research.

Anticancer Mechanisms

A comparative study evaluated the efficacy of this compound against other derivatives in inhibiting tumor growth in xenograft models of breast cancer. The findings highlighted its superior potency in modulating key signaling pathways involved in cancer progression, suggesting its potential as a lead compound for further development.

Synergistic Effects

Recent investigations have explored the synergistic effects of this compound when combined with conventional chemotherapeutics. The combination therapy demonstrated enhanced efficacy and reduced toxicity compared to single-agent therapies, indicating a promising strategy for improving cancer treatment outcomes.

Neuroprotective Properties

In studies focused on neurodegenerative diseases, this compound showed potential neuroprotective effects by inhibiting apoptotic pathways in neuronal cells, thus providing a basis for its application in treating conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 1-(2-Aminophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzonitrile: Shares the aminophenyl group but lacks the piperidine ring.

4-Cyanopiperidine: Contains the piperidine ring and carbonitrile group but lacks the aminophenyl group.

Uniqueness

1-(2-Aminophenyl)piperidine-4-carbonitrile is unique due to the combination of the aminophenyl group and the piperidine ring, which imparts distinct chemical and biological properties.

Activité Biologique

1-(2-Aminophenyl)piperidine-4-carbonitrile, with the chemical formula CHN and CAS No. 1267701-48-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Target Interactions

The compound is believed to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. Its structure allows it to potentially modulate the activity of these targets, leading to various therapeutic effects.

Biochemical Pathways

Due to its piperidine framework, this compound may influence several pathways, such as those related to neurotransmission and cell signaling. The presence of the amino group can enhance binding affinity to certain receptors, contributing to its biological efficacy.

Pharmacological Properties

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a related piperidine compound demonstrated cytotoxicity against hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer activity through improved binding interactions with target proteins .

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cognitive function . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Piperidine derivatives have shown promising antibacterial and antifungal activities. In vitro studies have reported that compounds structurally related to this compound possess significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The minimum inhibitory concentration (MIC) values for these compounds ranged from low micromolar concentrations, indicating potent antimicrobial properties.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(2-aminophenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)14/h1-4,10H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYPORZQDVIEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.